2-(Tert-butylamino)isonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXMKEHFMRMLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562491 | |
| Record name | 2-(tert-Butylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-80-2 | |
| Record name | 2-(tert-Butylamino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Functionalization of 2 Tert Butylamino Isonicotinonitrile
Reactivity Profiles of the Pyridine (B92270) Core in 2-(Tert-butylamino)isonicotinonitrile
The pyridine nucleus, while aromatic, is electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This inherent electronic property, further modulated by the substituents, governs its susceptibility to various transformations.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. The ring nitrogen acts as a Lewis base, readily coordinating with electrophiles or acidic reagents, which further deactivates the ring by forming a positively charged pyridinium species.
However, the presence of the strongly activating tert-butylamino group at the C2 position can facilitate electrophilic attack. Amino groups are powerful ortho- and para-directors in aromatic systems. In the case of this compound, the C3 and C5 positions are ortho and para, respectively, to the amino group. The directing effect of the amino group is anticipated to enhance the nucleophilicity at these positions, making them more susceptible to electrophilic attack than an unsubstituted pyridine ring.
Studies on the bromination and acid-catalyzed hydrogen exchange of various 2-aminopyridine derivatives have provided insights into their reactivity towards electrophiles. For instance, the kinetics of bromination for a series of 5-substituted 2-amino- and 2-dimethylamino-pyridines indicate that these compounds react as free bases. rsc.orgrsc.org This suggests that under appropriate conditions, electrophilic substitution can occur on the neutral molecule of this compound.
The probable sites for electrophilic attack are the C3 and C5 positions, influenced by the activating effect of the amino group. The relative reactivity of these positions would be determined by a combination of electronic and steric factors. The bulky tert-butyl group may sterically hinder attack at the C3 position to some extent.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Influence of Amino Group | Electronic Influence of Nitrile Group | Steric Hindrance | Predicted Reactivity |
| C3 | Activating (ortho) | Deactivating (meta) | Moderate | Possible |
| C5 | Activating (para) | Deactivating (meta) | Low | Favorable |
| C6 | Deactivating (meta) | Deactivating (ortho) | Low | Unlikely |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. However, in this compound, the C2 position is already substituted. The nitrile group at the C4 position can act as a good leaving group in some instances, but more commonly, it activates the ring towards nucleophilic attack.
The tert-butylamino group at the C2 position is a poor leaving group and generally would not be displaced by a nucleophile under standard SNAr conditions. However, innovative catalytic systems have been developed to enable the amination of 2-aminopyridines, where the amino group is displaced. thieme-connect.comx-mol.netthieme-connect.de These reactions often proceed through the formation of a transient η⁶-pyridine complex with a transition metal catalyst, which activates the ring for nucleophilic attack. thieme-connect.comthieme-connect.de
Direct nucleophilic attack on the pyridine ring carbons is also possible, especially with strong nucleophiles like organolithium reagents or sodium amide (Chichibabin reaction). However, the presence of the acidic N-H proton of the amino group would likely lead to deprotonation before ring attack.
The pyridine nitrogen atom in this compound is a primary site for interaction with Lewis acids. This interaction can have several consequences on the molecule's reactivity. Coordination of a Lewis acid to the pyridine nitrogen enhances the electron-deficient character of the ring, making it more susceptible to nucleophilic attack. This principle is utilized in Lewis acid-promoted transformations of pyridine derivatives. nih.gov
For instance, Lewis acids can catalyze the displacement of alkoxy groups at the C2 position of pyridines by amines. nih.gov While the tert-butylamino group is not an alkoxy group, this demonstrates the general principle of Lewis acid activation of the pyridine ring. The interaction with a Lewis acid would also further deactivate the ring towards electrophilic aromatic substitution.
The nitrile group can also interact with Lewis acids, although this is generally a weaker interaction compared to the pyridine nitrogen. Such an interaction would activate the nitrile group towards nucleophilic attack.
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations to yield other nitrogen-containing functionalities.
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(tert-butylamino)isonicotinic acid, or the amide, 2-(tert-butylamino)isonicotinamide, as an intermediate. The specific product obtained depends on the reaction conditions.
Acid-catalyzed hydrolysis: Typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. This often leads to the formation of the amide, which can be further hydrolyzed to the carboxylic acid upon prolonged heating.
Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This also initially forms the amide, which can be subsequently hydrolyzed to the carboxylate salt.
The reaction conditions for the hydrolysis of isonicotinonitriles can be tailored to favor either the amide or the carboxylic acid.
The nitrile group is a valuable precursor for the synthesis of amidines, which are important pharmacophores and synthetic intermediates. One of the most common methods for this transformation is the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt. This intermediate then reacts with an amine to furnish the amidine.
Alternatively, amidines can be synthesized directly from nitriles by the addition of organometallic amides (e.g., from the reaction of an amine with an organolithium reagent) or through metal-catalyzed additions of amines. semanticscholar.orgorganic-chemistry.org Various methods for the conversion of nitriles to amidines have been developed, including processes that proceed through amidoxime intermediates. google.com
Table 2: Potential Transformations of the Nitrile Group in this compound
| Reagents and Conditions | Product Functional Group |
| H3O+, heat | Carboxylic acid |
| H2O, H+ or OH- (controlled) | Amide |
| 1. ROH, HCl; 2. R'NH2 | Amidine |
| LiNHR, THF | Amidine |
| H2, Raney Ni | Primary amine (reduction) |
The reduction of the nitrile group, for example with catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or with reducing agents like lithium aluminum hydride, would yield the corresponding aminomethylpyridine, 4-(aminomethyl)-N-tert-butylpyridin-2-amine.
Cyclization Reactions Involving the Nitrile Moiety
The presence of a nitrile group at the C4 position and an amino group at the C2 position of the pyridine ring in this compound provides a versatile platform for the synthesis of fused heterocyclic systems. While direct intramolecular cyclization involving the tert-butylamino group and the nitrile is not commonly reported without prior functionalization, the nitrile moiety readily participates in cyclization reactions with various reagents, leading to the formation of polycyclic aromatic compounds. These reactions often proceed through initial reaction at the amino group followed by an intramolecular cyclization involving the nitrile.
One common strategy involves the reaction of the amino group with bifunctional reagents. For instance, treatment of related 2-aminopyridine-4-carbonitriles with β-ketoesters or malonic acid derivatives can lead to the formation of pyrido[2,3-d]pyrimidine scaffolds. Similarly, reaction with reagents like acetic anhydride or formic acid can yield fused pyrimidine (B1678525) rings. The general mechanism for these transformations typically involves an initial acylation or condensation at the 2-amino group, followed by a base- or acid-catalyzed intramolecular cyclization onto the nitrile carbon, which acts as an electrophile. Subsequent tautomerization or elimination then leads to the aromatic fused ring system.
Another important class of cyclization reactions is the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles catalyzed by a base to form an enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. While this compound itself is not a dinitrile, functionalization of the tert-butylamino group with a nitrile-containing substituent could create a precursor amenable to this type of cyclization, leading to the formation of a new ring fused to the pyridine core.
The following table summarizes representative cyclization reactions of aminocyanopyridines leading to fused heterocyclic systems, which serve as models for the potential reactivity of this compound.
| Reagent | Fused Ring System | Reaction Conditions | Reference |
| Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | Fusion | nih.gov |
| Acetic anhydride | Pyrido[2,3-d]pyrimidine | Thermal | nih.gov |
| Formic acid | Pyrido[2,3-d]pyrimidine | Thermal | nih.gov |
| Malononitrile | 1,8-Naphthyridine | Base catalyst | nih.gov |
Reactivity and Derivatization of the Tert-butylamino Group
The secondary amine of the tert-butylamino group in this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's properties or serve as handles for further synthetic transformations.
Amine Reactivity in Acylation and Alkylation
The nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as acylating and alkylating agents.
Acylation: The tert-butylamino group can be readily acylated using various acylating agents like acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. The bulky tert-butyl group can sterically hinder the approach of the acylating agent, potentially requiring more forcing reaction conditions compared to less hindered amines. However, acylation is generally a feasible transformation. The resulting N-acyl derivatives are important for several reasons. Acylation can serve as a protecting strategy for the amino group, and the introduced acyl group can itself be a site for further functionalization.
Alkylation: N-alkylation of the tert-butylamino group can be achieved using alkyl halides or other alkylating agents. Similar to acylation, the steric bulk of the tert-butyl group can influence the reaction rate. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often milder method for N-alkylation. The choice of reaction conditions is crucial to control the extent of alkylation and avoid potential side reactions at the pyridine ring nitrogen. For instance, N-monoalkylation of aminopyridines can be achieved using a carboxylic acid and sodium borohydride under mild conditions. digitellinc.com
The table below provides examples of conditions for the N-alkylation and N-acylation of aminopyridines.
| Reaction Type | Reagent | Conditions | Product | Reference |
| N-Alkylation | Carboxylic Acid, NaBH₄ | Mild | N-Alkylaminopyridine | digitellinc.com |
| N-Alkylation | Alkyl Halide, Base | Varies | N-Alkylaminopyridine | nih.gov |
| N-Acylation | Acid Anhydride | Varies | N-Acylaminopyridine | nih.gov |
Modification of the Tert-butyl Moiety
Direct modification of the tert-butyl group itself is challenging due to the high stability of the C-C and C-H bonds within this alkyl group. However, in certain contexts, the tert-butyl group can be viewed as a protecting group for the amine. Cleavage of the N-tert-butyl bond would provide access to the primary 2-amino-4-cyanopyridine, opening up different avenues for functionalization.
Deprotection of N-tert-butyl groups can be achieved under specific and often harsh conditions, which might not be compatible with the other functional groups present in the molecule. Methodologies for N-Boc deprotection, which involves a tert-butoxycarbonyl group, are well-established and often rely on acidic conditions (e.g., trifluoroacetic acid) or the use of Lewis acids. nih.govrsc.org While the N-tert-butyl group is generally more robust than an N-Boc group, similar strategies under more forcing conditions could potentially be employed for its removal.
Orthogonal Functionalization Strategies for Multi-Substituted Pyridine Derivatives
Orthogonal functionalization refers to the selective modification of one functional group or position on a molecule in the presence of other reactive sites, without the need for protecting groups. For a molecule like this compound, which possesses multiple potential reaction sites (the C3, C5, and C6 positions on the pyridine ring, the amino group, and the nitrile group), orthogonal strategies are highly valuable for the synthesis of complex, multi-substituted pyridine derivatives.
The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards different types of reagents. Electrophilic aromatic substitution is generally difficult and requires harsh conditions, typically directing to the C3 and C5 positions. In contrast, nucleophilic aromatic substitution and reactions involving radical intermediates are more facile.
Several strategies can be envisioned for the orthogonal functionalization of this compound:
Site-Selective C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation have enabled the direct functionalization of specific C-H bonds in pyridine rings. The choice of catalyst, ligand, and directing group can control the regioselectivity of the reaction. For instance, strategies for C2, C3, and C4-selective functionalization of pyridines have been developed. researchgate.netacs.orgthieme-connect.com In the case of this compound, the existing substituents will influence the site-selectivity of such reactions.
Halogenation and Cross-Coupling: Introduction of a halogen atom at a specific position on the pyridine ring (e.g., via electrophilic halogenation at C3 or C5, or through a Sandmeyer-type reaction if the corresponding amino precursor is available) provides a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of various carbon-based substituents.
Directed Ortho-Metalation (DoM): The tert-butylamino group could potentially act as a directing group for the metalation of the adjacent C3 position with a strong base like an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles to introduce a substituent at the C3 position.
The following table outlines some potential orthogonal functionalization strategies for pyridine derivatives.
| Strategy | Position | Reagents/Catalysts | Introduced Functionality |
| C-H Acylation | C2/C4 | Photoredox Catalysis | Acyl group |
| C-H Alkenylation | C3/C5 | Ni Catalyst with Lewis Acid | Alkenyl group |
| C-H Arylation | C4 | N-aminopyridinium salts | Aryl group |
| Metalation/Capture | C4 | n-Butylsodium | Alkyl or Aryl group |
By strategically combining the reactivity of the nitrile and tert-butylamino groups with methods for selective functionalization of the pyridine ring, a vast chemical space of multi-substituted pyridine derivatives can be accessed, starting from this compound.
Spectroscopic and Structural Elucidation Studies of 2 Tert Butylamino Isonicotinonitrile and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural assignment of 2-(Tert-butylamino)isonicotinonitrile.
In the ¹H NMR spectrum, the tert-butyl group gives rise to a highly characteristic singlet in the upfield region (typically δ 1.3–1.5 ppm), integrating to nine protons. The proton attached to the secondary amine (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The three protons on the pyridine (B92270) ring will appear in the aromatic region (typically δ 6.5–8.5 ppm) and exhibit a splitting pattern characteristic of a 2,4-disubstituted pyridine system. Specifically, the proton at the C6 position would likely appear as a doublet, the proton at the C5 position as a doublet of doublets, and the proton at the C3 position as a doublet.
The ¹³C NMR spectrum provides complementary information. The tert-butyl group will show two distinct signals: one for the three equivalent methyl carbons (around δ 30 ppm) and another for the quaternary carbon (around δ 50-55 ppm). The pyridine ring will display five signals, one for each carbon atom. The carbon bearing the cyano group (C4) is expected to be significantly deshielded. The cyano carbon itself (C≡N) typically appears in the δ 115–120 ppm region. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the amino and cyano substituents.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|---|
| -C(CH₃)₃ | 1.3 – 1.5 | s (singlet) | ~ 30 |
| -C(CH₃)₃ | - | - | ~ 50 – 55 |
| N-H | Variable (broad) | s (singlet) | - |
| Pyridine H3 | ~ 6.5 – 7.0 | d (doublet) | ~ 105 – 110 |
| Pyridine H5 | ~ 7.0 – 7.5 | dd (doublet of doublets) | ~ 120 – 125 |
| Pyridine H6 | ~ 8.0 – 8.5 | d (doublet) | ~ 150 – 155 |
| Pyridine C2 | - | - | ~ 158 – 162 |
| Pyridine C4 | - | - | ~ 115 – 120 |
| -C≡N | - | - | ~ 117 – 119 |
Note: The chemical shifts are estimates based on data from analogous compounds such as 2-aminopyridine and other substituted isonicotinonitriles and may vary depending on the solvent and experimental conditions.
While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyridine ring (H5 with H6, and H5 with H3), confirming their positions relative to one another. libretexts.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for definitively assigning the carbon signals of the pyridine ring by correlating them to their known proton assignments. researchgate.netemerypharma.com
| 2D NMR Experiment | Purpose | Expected Key Correlations for this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling | H3 ↔ H5; H5 ↔ H6 |
| HSQC | Identifies direct ¹H-¹³C bonds | H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; -C(CH₃)₃ ↔ -C(CH₃)₃ |
| HMBC | Identifies long-range (2-4 bond) ¹H-¹³C correlations | -C(CH₃)₃ ↔ C2, -C(CH₃)₃; N-H ↔ C2, C3; H3 ↔ C2, C4, C≡N; H5 ↔ C4, C6 |
In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics by monitoring the reaction directly within the NMR tube. The synthesis of this compound, often proceeding via a nucleophilic aromatic substitution (SNAr) reaction (e.g., reacting 2-chloroisonicotinonitrile with tert-butylamine), is an ideal candidate for such studies. stackexchange.com
By acquiring NMR spectra at various time intervals, researchers can track the disappearance of starting material signals and the concurrent appearance of product signals. This allows for the determination of reaction rates and the identification of any transient intermediates. In SNAr reactions on pyridine rings, the mechanism can be stepwise, involving a charged intermediate known as a Meisenheimer complex, or it can be a concerted process. nih.gov In situ NMR could potentially detect the signals of a Meisenheimer complex if it has a sufficient lifetime, providing direct evidence for a stepwise pathway. The regioselectivity of the substitution, which strongly favors the 2- and 4-positions on the pyridine ring, is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate anion. quora.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FTIR spectrum is expected to show several key absorption bands. A sharp, intense band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. nih.gov The N-H stretching vibration of the secondary amine should appear as a single, medium-intensity band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the tert-butyl group and the aromatic ring are expected between 2850 and 3100 cm⁻¹. The region from 1400 to 1650 cm⁻¹ will contain bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring, as well as N-H bending and CH₃ deformation modes. nih.gov
Raman spectroscopy provides complementary information. While the N-H and C-H stretching modes are often weak in Raman spectra, the symmetric vibrations of the pyridine ring and the C≡N stretch are typically strong and easily identifiable, making it a useful tool for confirming the presence of these key structural features.
| Functional Group / Moiety | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H (sec. amine) | Stretching | 3300 – 3500 | Weak-Medium |
| C-H (Aromatic) | Stretching | 3000 – 3100 | Strong |
| C-H (Aliphatic, t-Bu) | Stretching | 2850 – 2970 | Strong |
| -C≡N (Nitrile) | Stretching | 2220 – 2230 | Strong |
| Pyridine Ring | C=C, C=N Stretching | 1400 – 1610 | Strong |
| N-H | Bending | 1500 – 1580 | Medium |
| C-H (t-Bu) | Bending/Deformation | 1365 – 1470 | Medium |
| C-N | Stretching | 1250 – 1340 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm).
For this compound, the molecular formula is C₁₀H₁₃N₃. The theoretical monoisotopic mass of the neutral molecule is 175.11095 Da. In HRMS, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. The theoretical exact mass of this ion would be 176.11872 Da. By comparing the experimentally measured m/z value with the calculated theoretical value, the molecular formula can be confirmed with high confidence, distinguishing it from other potential formulas with the same nominal mass. This technique is indispensable for verifying the identity of newly synthesized compounds and their analogues.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.
Although a crystal structure for this compound itself is not publicly available, analysis of related 2-aminopyridine and cyanopyridine structures provides insight into the expected structural features. nih.govd-nb.info X-ray diffraction would reveal the planarity of the pyridine ring and the geometry around the amino nitrogen. It would also detail the conformation of the tert-butyl group relative to the ring.
Furthermore, crystallography elucidates the packing of molecules in the crystal lattice, revealing crucial intermolecular interactions. For this compound, one would expect to observe intermolecular hydrogen bonding between the N-H group of one molecule and either the pyridine nitrogen or the nitrile nitrogen of a neighboring molecule. mdpi.com Additionally, π-π stacking interactions between the aromatic pyridine rings could play a significant role in the crystal packing. d-nb.info These non-covalent interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.
| Structural Parameter | Expected Value / Information Gained | Significance |
|---|---|---|
| Bond Lengths (e.g., C-C, C-N, C≡N) | Precise values (e.g., C≡N ≈ 1.15 Å; Ar C-C ≈ 1.39 Å) | Confirms bonding pattern and hybridization. |
| Bond Angles | e.g., Pyridine ring angles ≈ 120°; C-N-C angle | Defines molecular geometry and steric strain. |
| Torsional Angles | Rotation around the C2-N(amine) bond | Determines the solid-state conformation. |
| Intermolecular H-Bonds | N-H···N(pyridine) or N-H···N(cyano) interactions | Governs crystal packing and physical properties. |
| π-π Stacking | Distance and offset between parallel pyridine rings | Contributes to crystal stability. |
Theoretical and Computational Investigations of 2 Tert Butylamino Isonicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties.
Electronic Structure Analysis
An analysis of the electronic structure of 2-(tert-butylamino)isonicotinonitrile would provide insights into its reactivity, stability, and spectroscopic properties. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose. grafiati.com Such calculations can determine the distribution of electron density, identify molecular orbitals (HOMO and LUMO), and calculate atomic charges. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
For instance, the Mulliken population analysis is a method used to calculate atomic charges, which helps in understanding the electronic charge distribution and identifying reactive sites within the molecule. researchgate.net The analysis of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates the polarity of the molecule |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Conformer Analysis and Energy Minimization
Due to the presence of the flexible tert-butylamino group, this compound can exist in multiple conformations. Conformer analysis aims to identify the different spatial arrangements of the atoms and their relative stabilities. nih.gov
Computational methods can be used to perform a systematic search of the potential energy surface to locate various conformers. For each conformer, energy minimization calculations are carried out to find the most stable, or lowest energy, geometry. nih.gov The results of these calculations can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally under normal conditions. The relative energies of other conformers provide insight into the molecule's flexibility and the energy barriers between different conformations.
Computational Modeling of Reaction Pathways and Mechanisms
Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies. ethz.ch This information is invaluable for understanding how a reaction proceeds and for predicting reaction rates.
For this compound, computational modeling could be used to investigate its synthesis, degradation, or its reactions with other chemical species. For example, one could model the reaction pathway for the nucleophilic substitution of the isonicotinonitrile ring or the reactions involving the tert-butylamino group. These studies would involve locating the transition state structures connecting reactants and products and calculating the energy barriers for these transformations.
In Silico Predictions for Chemical Reactivity and Selectivity
In silico methods are increasingly used to predict the chemical reactivity and potential toxicity of compounds. nih.gov These approaches often use quantitative structure-activity relationship (QSAR) models, which correlate a compound's structural features with its biological activity or chemical reactivity. nih.gov
For this compound, in silico models could be used to predict its reactivity towards various reagents or its potential to form reactive metabolites. mdpi.com For example, Fukui functions can be calculated using DFT to identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This information can guide the design of new reactions and help in understanding the compound's potential biological effects.
Table 2: Hypothetical Reactivity Indices for this compound
| Atom/Region | Fukui Function (f+) | Fukui Function (f-) | Interpretation |
| Pyridine (B92270) Nitrogen | 0.15 | 0.05 | Susceptible to electrophilic attack |
| Nitrile Carbon | 0.12 | 0.08 | Potential site for nucleophilic attack |
| Amino Nitrogen | 0.09 | 0.18 | Potential site for electrophilic attack |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations (if applicable for interactions)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. chemrxiv.orgchemrxiv.org
If this compound were to be studied for its interaction with a biological target, such as an enzyme or a receptor, MD simulations would be a highly relevant technique. rsc.org These simulations could reveal the binding mode of the compound, the key intermolecular interactions responsible for binding, and the dynamic behavior of the complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.
Role of 2 Tert Butylamino Isonicotinonitrile in Advanced Organic Synthesis
A Versatile Heterocyclic Building Block
2-(Tert-butylamino)isonicotinonitrile serves as a highly adaptable starting material in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of multiple reactive sites: the pyridine (B92270) nitrogen, the amino group, and the nitrile functionality. These sites can be selectively manipulated under various reaction conditions to afford a diverse range of products.
Precursor for Complex Pyridine Architectures
The pyridine core of this compound makes it an ideal precursor for the synthesis of more complex, fused pyridine systems. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, to introduce new ring systems fused to the pyridine core. For instance, reaction with binucleophiles can lead to the formation of bicyclic and tricyclic pyridine derivatives, which are common scaffolds in medicinally important compounds.
Furthermore, the tert-butylamino group can act as a directing group in electrophilic aromatic substitution reactions, allowing for the regioselective functionalization of the pyridine ring. This controlled introduction of substituents is crucial for building intricate molecular frameworks with desired electronic and steric properties.
| Precursor | Reagents | Product | Application |
| This compound | Hydrazine hydrate | 3-Amino-2-(tert-butylamino)picolinamide | Intermediate for fused pyrazolo[3,4-b]pyridines |
| This compound | Guanidine | 2,4-Diamino-6-(tert-butylamino)nicotinonitrile | Precursor for pteridine-like structures |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(tert-butylamino)pyridin-4-yl)acrylate | Michael acceptor for further cyclizations |
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The rigid pyridine scaffold of this compound, combined with its multiple points for diversification, makes it an excellent starting point for DOS. The tert-butylamino and nitrile groups can be readily modified to introduce a wide range of functional groups and build different molecular skeletons. This allows for the rapid generation of a large number of analogues with varied shapes and functionalities, increasing the probability of discovering compounds with novel biological activities.
Applications in Multi-Step Synthesis of Functional Molecules
The strategic incorporation of this compound into multi-step synthetic sequences has enabled the efficient construction of various functional molecules. Its role often involves serving as a key intermediate that introduces a substituted pyridine moiety into a larger molecular structure. The robust nature of the pyridine ring allows it to withstand a variety of reaction conditions, making it a reliable building block in complex total synthesis projects. For example, derivatives of this compound have been utilized in the synthesis of kinase inhibitors and other biologically active compounds where the pyridine core is essential for target binding.
Development of Novel Synthetic Methodologies Utilizing its Structure
The unique reactivity of this compound has also spurred the development of new synthetic methods. For instance, the Thorpe-Ziegler reaction of the nitrile group with an adjacent activated methylene group can be employed to construct fused ring systems in a single step. Additionally, the electronic properties of the substituted pyridine ring can be fine-tuned by N-oxidation or quaternization, leading to novel reactivity patterns that can be exploited in the design of new synthetic transformations. Research in this area continues to uncover new ways to leverage the inherent chemical properties of this versatile building block for the efficient synthesis of complex organic molecules.
Medicinal Chemistry and Chemical Biology Perspectives of 2 Tert Butylamino Isonicotinonitrile
Principles of Rational Drug Design and Optimization Applied to Pyridine (B92270) Nitriles
The pyridine ring is a prominent scaffold in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. nih.gov Its nitrogen atom can form hydrogen bonds, enhancing pharmacokinetic properties, while the ring system can participate in π–π stacking interactions. nih.gov The incorporation of a nitrile group has also become increasingly significant in drug design, with several nitrile-containing drugs approved in recent years. nih.gov This functional group can improve the pharmacokinetic and pharmacological profiles of drug candidates. nih.gov
Rational drug design for pyridine nitriles involves a multi-faceted approach, leveraging computational and experimental strategies to optimize therapeutic potential. nih.govnih.gov The design process often focuses on creating derivatives that can act as dual inhibitors of multiple targets, such as kinases and P-glycoprotein, to overcome drug resistance. nih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Modification Strategies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For pyridine-containing compounds, SAR analyses have revealed that modifications around the pyridine ring can significantly enhance selectivity and potency. For instance, in the development of BACE-1 inhibitors, 2,6-disubstitution on the pyridine ring led to improved selectivity. acs.org
Molecular modification strategies for pyridine nitriles often involve altering substituents on the pyridine core to modulate physicochemical properties like lipophilicity and electronic effects, which in turn influence biological activity. researchgate.net For example, the introduction of different five-membered ring systems at the C-6 position of pyridine-3-carbonitriles resulted in a series of compounds with varying vasodilation efficacy. rsc.org The presence of halogens, particularly fluorine and chlorine, is a common modification in pyridine-based drugs, highlighting their importance in rational drug design. nih.gov
Table 1: SAR Insights for Pyridine Derivatives
| Modification | Impact on Activity | Example Compound Class |
| 2,6-disubstitution on pyridine ring | Enhanced BACE-1 selectivity | Pyridinyl amino hydantoins acs.org |
| Varied five-membered rings at C-6 | Modulated vasodilation efficacy | Pyridine-3-carbonitriles rsc.org |
| Introduction of halogens | Common in approved drugs | Various pyridine-based drugs nih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dovepress.com This approach is particularly valuable in ligand-based design when the 3D structure of the target is unknown. dovepress.com
For pyridine and pyrimidine (B1678525) analogs, pharmacophore models have been developed to understand the structural requirements for inhibiting enzymes like HMG-CoA reductase. nih.gov These models suggest that hydrophobicity, the presence of a hydrogen acceptor, and optimal steric properties are crucial for inhibitory activity. nih.gov In the design of vasorelaxant pyridine-3-carbonitriles, a 3D-pharmacophore model was generated to guide the design of new analogs and to understand their interaction with the α1-adrenergic receptor. rsc.org The process involves aligning a set of active molecules to identify common features, which are then used to create a hypothesis or model. dovepress.com
Target Identification and Validation in Drug Discovery
Identifying and validating the biological target of a small molecule is a critical step in drug discovery. nih.gov For compounds like 2-(Tert-butylamino)isonicotinonitrile, this process would involve a combination of chemical and genetic methods to pinpoint the protein or pathway it modulates. nih.gov
One approach is to use the compound as a query in affinity-based screening methods. For example, the principles of affinity selection used in DNA-encoded libraries can be applied to identify the binding partners of a small molecule from a complex biological mixture. youtube.com The interaction between the small molecule (ligand) and its target (receptor) is the basis for this identification. youtube.com Furthermore, understanding the mechanism of action of related pyridine-containing drugs can provide clues to potential targets. For instance, pyridine-based drugs have been identified as kinase inhibitors, antitubercular agents, and more, each interacting with a specific biological target. nih.gov
Design and Application of Chemical Biology Probes Based on this compound Scaffold
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov A high-quality chemical probe should be potent, selective, and cell-active, allowing for the elucidation of a target's function in a cellular context. nih.goveubopen.org The this compound scaffold can serve as a starting point for the development of such probes.
Development of Chemical Probes for Target Engagement Studies
To confirm that a chemical probe interacts directly with its intended target within a cell, target engagement studies are essential. nih.gov One method for this is the cellular thermal shift assay (CETSA). nih.gov For a probe based on the this compound scaffold, one could develop derivatives that incorporate a photoaffinity tag, such as a diazirine, and a bioorthogonal handle, like an alkyne. mdpi.com
These modified probes can be introduced into cells. Upon UV irradiation, the diazirine group forms a reactive carbene that covalently crosslinks the probe to its binding partners. The alkyne handle then allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry, enabling visualization or pull-down of the target protein. mdpi.comscispace.com This strategy provides direct evidence of target engagement in a cellular environment. mdpi.com
Utilization in Chemogenomic Libraries and DNA-Encoded Libraries (DELs)
Chemogenomic libraries are collections of small molecules used to screen against a wide array of biological targets to identify new drug leads and biological pathways. nih.gov A scaffold like this compound could be incorporated into such libraries to explore its potential against various targets.
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of small-molecule ligands for protein targets. youtube.com In DEL technology, a unique DNA barcode is attached to each chemical compound in a vast library. youtube.com The this compound scaffold could be used as a central building block in the combinatorial synthesis of a DEL. nih.govnih.gov Through a process of split-and-pool synthesis, an enormous number of derivatives can be generated, each with a unique DNA tag that records its synthetic history. youtube.com
The entire library is then incubated with a protein target. Molecules that bind to the target are isolated, and their DNA barcodes are sequenced to identify the chemical structure of the "hit" compounds. youtube.com The geometry and rigidity of the central scaffold can significantly impact the binding affinity of the selected ligands, making the choice of scaffold a critical parameter in DEL design. nih.govnih.gov This approach allows for the rapid screening of billions of compounds to find novel binders for a target of interest. youtube.com
Bioisosteric Replacements and Their Theoretical Implications for Pyridine and Nitrile Moieties
Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a fundamental tactic in drug design. For this compound, the pyridine ring and the nitrile group are primary sites for such modifications.
The pyridine ring is a common heterocycle in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability. However, bioisosteric replacement of the pyridine moiety can be explored to fine-tune a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical considerations for replacing the pyridine ring in this compound might involve substituting it with other five- or six-membered aromatic or non-aromatic heterocyclic rings. For instance, replacement with a pyrimidine ring could introduce an additional nitrogen atom, potentially altering hydrogen bonding capabilities and metabolic pathways. Conversely, replacing the pyridine with a non-aromatic saturated ring could increase the three-dimensionality of the molecule, which might lead to improved target binding or altered solubility.
The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It is a polar, linear moiety that can act as a hydrogen bond acceptor. mdpi.com Furthermore, the nitrile group can serve as a bioisostere for other functional groups like a carbonyl group or a halogen atom. mdpi.com In the context of this compound, replacing the nitrile group with other electron-withdrawing groups such as a trifluoromethyl group or a sulfone could modulate the electronic properties of the pyridine ring, thereby influencing its interaction with biological targets. Another approach is the replacement of the nitrile with a carboxamide or a tetrazole ring, which are common bioisosteres that can mimic the spatial and electronic features of the nitrile while offering different hydrogen bonding patterns and metabolic stabilities. These changes can have profound implications for the molecule's target affinity and selectivity.
| Original Moiety | Potential Bioisostere | Theoretical Implication |
| Pyridine | Pyrimidine | Alters hydrogen bonding, potential for new metabolic pathways |
| Pyridine | Phenyl | Modifies lipophilicity and aromatic interactions |
| Pyridine | Thiophene | Changes in aromaticity and electronic distribution |
| Nitrile | Carboxamide | Introduces hydrogen bond donor and acceptor capabilities |
| Nitrile | Tetrazole | Mimics charge distribution and offers improved metabolic stability |
| Nitrile | Trifluoromethyl | Increases lipophilicity and acts as a strong electron-withdrawing group |
Advanced Derivatization Strategies for Medicinal Chemistry Lead Optimization
Once a lead compound like this compound is identified, advanced derivatization strategies are employed to systematically modify its structure to enhance its therapeutic properties. This process, known as lead optimization, aims to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
A primary strategy in the derivatization of this compound involves the synthesis of analogs with modifications to the tert-butylamino group at the 2-position and the isonicotinonitrile core.
The tert-butylamino group provides a bulky, lipophilic substituent that can be crucial for binding to a specific biological target. To explore the structure-activity relationship (SAR) at this position, a variety of other alkyl and aryl amines can be synthesized. For example, replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, cyclobutyl) or larger, more complex cyclic amines (e.g., adamantyl, piperidinyl) can probe the size and shape of the binding pocket. The synthesis of these analogs often involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloroisonicotinonitrile, with the desired primary or secondary amine.
Systematic modifications to the isonicotinonitrile scaffold itself are also a key aspect of lead optimization. This can involve the introduction of various substituents at other positions of the pyridine ring. For instance, the addition of small alkyl groups, halogens, or methoxy (B1213986) groups can alter the electronic and steric properties of the ring, which can have a significant impact on biological activity. The synthesis of such derivatives often requires multi-step synthetic routes, starting from appropriately substituted pyridine precursors.
To further refine the biological profile of this compound, additional functional groups can be introduced to create novel interactions with the target protein or to improve the molecule's pharmacokinetic properties.
For example, the incorporation of a hydroxyl group or a carboxylic acid can provide new hydrogen bonding opportunities and increase water solubility, which may be beneficial for oral bioavailability. These functionalities can be introduced at various positions on the pyridine ring or on the tert-butylamino substituent, often requiring creative synthetic strategies.
Another advanced derivatization approach is the use of linker chemistry to attach larger fragments to the core structure. This can be particularly useful if the primary target is part of a larger protein complex, allowing the molecule to engage with multiple binding sites. For instance, a flexible alkyl chain with a terminal functional group could be attached to the amino group or the pyridine ring, enabling the exploration of extended binding pockets.
The synthesis and evaluation of such derivatives provide crucial data for building a comprehensive SAR model. This, in turn, guides the rational design of next-generation compounds with improved therapeutic potential. The table below provides a hypothetical representation of how such data might be organized.
| Compound | R1 (at 2-amino position) | R2 (on pyridine ring) | Biological Activity (e.g., IC50 in µM) |
| Lead Compound | tert-butyl | H | 1.2 |
| Analog 1 | isopropyl | H | 2.5 |
| Analog 2 | cyclobutyl | H | 0.8 |
| Analog 3 | tert-butyl | 5-fluoro | 0.5 |
| Analog 4 | tert-butyl | 6-methoxy | 3.1 |
This systematic approach of bioisosteric replacement and advanced derivatization, grounded in the principles of medicinal chemistry, is essential for transforming a promising lead compound like this compound into a viable drug candidate.
Q & A
Q. What are the established synthetic routes for 2-(tert-butylamino)isonicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between hydrazine derivatives and acrylates. For example, 2-hydrazinoisonicotinonitrile reacts with ethyl 3-(dimethylamino)-2-(pyridin-3-yl)acrylate in glacial acetic acid at room temperature for 2 hours, followed by extraction with ethyl acetate and sodium bicarbonate washes . Optimization may include:
- Solvent selection : Acetic acid enhances electrophilicity of intermediates.
- Catalyst screening : Triethylamine (TEA) or other bases can improve yields in analogous syntheses .
- Workup : Saturated NaHCO₃ effectively neutralizes acidic byproducts.
Table 1 : Example Reaction Conditions from Literature
| Starting Material | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Hydrazinoisonicotinonitrile | Acetic acid | None | 2 h | ~60% | |
| Analogous tert-butyl derivatives | DCM | TEA | 24 h | 75-85% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : NMR (¹H/¹³C) identifies tert-butyl (-C(CH₃)₃) and nitrile (-C≡N) groups. Compare with PubChem data for related isonicotinonitriles .
- Purity Assessment : HPLC with C18 columns (e.g., MeCN/H₂O gradient) detects impurities <5% .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₀H₁₄N₄: 198.12 g/mol).
Advanced Research Questions
Q. How does the tert-butylamino group affect the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1-13) at 37°C for 24-72 hours; analyze degradation via HPLC. Tert-butyl groups generally enhance steric protection against hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) assesses decomposition points.
- Data Interpretation : Compare degradation kinetics with non-tert-butyl analogs to isolate steric effects.
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Cross-reference studies on similar scaffolds (e.g., GNE-3511, a DLK inhibitor with isonicotinonitrile moieties ).
- Validation Assays :
- Enzyme Inhibition : Use fluorescence polarization assays to measure IC₅₀ values under standardized conditions.
- Cellular Uptake : Radiolabel the compound to quantify bioavailability discrepancies.
Q. What in silico strategies predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with HIF-prolyl hydroxylases or kinases (e.g., DLK) .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability.
- Pharmacophore Mapping : Identify critical hydrogen bonds between the nitrile group and active-site residues.
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document solvent purity and anhydrous conditions to minimize side reactions .
- Biological Assay Controls : Include positive controls (e.g., salbutamol for β₂-adrenergic activity ) to validate assay systems.
- Data Transparency : Share raw NMR/HPLC files in repositories like Zenodo to address reproducibility concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
